![molecular formula C27H22N4O2 B2834042 N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide CAS No. 1646265-27-1](/img/structure/B2834042.png)
N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the quinazoline core, which is a bicyclic system, containing two nitrogen atoms at positions 1 and 3 of the ring. This core is substituted at position 6 by a methylindole group and at position 12 by a benzamide group.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 568.6±50.0 °C, and its predicted density is 1.27±0.1 g/cm3 . Its pKa, a measure of its acidity, is predicted to be 10.97±0.46 .Scientific Research Applications
- Quinazolinones have demonstrated antibacterial properties. Researchers have investigated various quinazolinone derivatives for their ability to inhibit bacterial growth. These compounds could potentially serve as novel antibiotics to combat drug-resistant bacterial strains .
- Quinazoline derivatives have been explored as potential anticancer agents. Some quinazoline-based compounds have already been approved for clinical use in cancer treatment. For instance, erlotinib and gefitinib are used to treat lung and pancreatic cancers .
- Quinazolinones exhibit antioxidant activity. Their chemical structure allows them to scavenge free radicals and protect cells from oxidative damage. This property makes them relevant in the context of oxidative stress-related diseases .
- Medicinal chemists have investigated the SAR of various quinazolinone derivatives. Understanding how different substitutions affect biological activity is crucial for drug design. These studies help optimize the pharmacological properties of quinazolinones .
- Researchers have designed and synthesized quinazolin-4-ones linked to 1,2,3-triazol hybrids. These compounds were evaluated for their antimicrobial activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). The study aimed to identify potential inhibitors for tuberculosis treatment .
- Specific quinazolinone derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds could be relevant in managing conditions related to glucose regulation .
Antibacterial Activity
Anticancer Potential
Antioxidant Properties
Structure-Activity Relationship (SAR) Studies
Inhibitors of Mycobacterium tuberculosis
α-Glucosidase Inhibition
properties
IUPAC Name |
N-(6-methylindolo[1,2-c]quinazolin-12-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-3-24(32)28-16-18-12-14-19(15-13-18)27(33)30-25-21-9-5-7-11-23(21)31-17(2)29-22-10-6-4-8-20(22)26(25)31/h3-15H,1,16H2,2H3,(H,28,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMGEXXZDNAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)C5=CC=C(C=C5)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.